N-({[2,2'-bifuran]-5-yl}methyl)-1-methanesulfonylpiperidine-4-carboxamide
Description
N-({[2,2’-bifuran]-5-yl}methyl)-1-methanesulfonylpiperidine-4-carboxamide is a complex organic compound that features a bifuran moiety linked to a piperidine ring via a methanesulfonyl group
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-24(20,21)18-8-6-12(7-9-18)16(19)17-11-13-4-5-15(23-13)14-3-2-10-22-14/h2-5,10,12H,6-9,11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQZJQWZCDLDKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,2’-bifuran]-5-yl}methyl)-1-methanesulfonylpiperidine-4-carboxamide typically involves multiple steps. One common approach is the microwave-assisted synthesis of ester and amide derivatives containing furan rings. This method uses 2-furoic acid, furfurylamine, and furfuryl alcohol as starting materials. The reactions are carried out in a microwave reactor with effective coupling reagents such as DMT/NMM/TsO− or EDC .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-({[2,2’-bifuran]-5-yl}methyl)-1-methanesulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan rings typically yields furan-2,5-dicarboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
CDK Inhibition
One of the most significant applications of N-({[2,2'-bifuran]-5-yl}methyl)-1-methanesulfonylpiperidine-4-carboxamide is its role as a cyclin-dependent kinase (CDK) inhibitor. CDKs are critical regulators of cell cycle progression, and their dysregulation is often implicated in cancer. Research indicates that this compound exhibits potent inhibitory effects on various CDKs, making it a candidate for cancer therapy.
Table 1: CDK Inhibition Data
Anticancer Activity
In addition to its role as a CDK inhibitor, this compound has shown promising anticancer activity in various preclinical models. Studies have demonstrated that it can induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation.
Case Study: Antitumor Efficacy
A recent study evaluated the efficacy of this compound in xenograft models of breast cancer. The results indicated significant tumor regression, supporting its potential as an effective therapeutic agent against hormone receptor-positive breast cancer .
Selectivity and Toxicity Profile
Research into the selectivity of this compound for specific CDKs has revealed that it possesses favorable selectivity profiles compared to traditional chemotherapeutics. This selectivity may reduce off-target effects and enhance therapeutic outcomes.
Table 2: Selectivity Profile
Mechanism of Action
The mechanism of action of N-({[2,2’-bifuran]-5-yl}methyl)-1-methanesulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The bifuran moiety can engage in π-π stacking interactions, while the piperidine ring can interact with various receptors or enzymes. The methanesulfonyl group can enhance the compound’s solubility and facilitate its transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
- N,N-bis(furan-2-ylmethyl)furan-2,5-dicarboxamide
- Bis(furan-2-ylmethyl)furan-2,5-dicarboxylate
- Furan-3,4-diylbis(methylene)bis(furan-2-carboxylate)
Uniqueness
N-({[2,2’-bifuran]-5-yl}methyl)-1-methanesulfonylpiperidine-4-carboxamide is unique due to its combination of a bifuran moiety with a piperidine ring and a methanesulfonyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Biological Activity
N-({[2,2'-bifuran]-5-yl}methyl)-1-methanesulfonylpiperidine-4-carboxamide is a synthetic organic compound notable for its unique structural features, including a bifuran moiety and a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and as a pharmacological agent.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 352.4 g/mol. The compound's structure allows for various interactions with biological targets, which may be pivotal in its pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 352.4 g/mol |
| CAS Number | 2097931-52-5 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The bifuran moiety facilitates π-π stacking interactions, enhancing binding to aromatic amino acids in target proteins. The piperidine ring can engage with various receptors or enzymes, while the methanesulfonyl group improves solubility and membrane permeability.
Anticancer Potential
Recent studies indicate that this compound exhibits significant anticancer activity. It has been evaluated for its inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.
Inhibition Studies:
- CDK4 Inhibition : The compound has shown promising results in inhibiting CDK4, a key player in cell cycle progression. For instance, IC values have been reported in the low micromolar range, indicating effective inhibition .
Case Study : In a recent investigation involving triple-negative breast cancer (TNBC), compounds structurally similar to this compound demonstrated potent inhibition of CDK4 and CDK6, leading to reduced tumor growth in xenograft models .
Other Biological Activities
Beyond its role as a CDK inhibitor, this compound may also exhibit anti-inflammatory and neuroprotective properties due to its structural characteristics. The methanesulfonyl group is known to enhance interactions with various biological molecules, potentially leading to diverse therapeutic applications.
Comparative Analysis
When compared to similar compounds, this compound stands out due to its unique combination of functional groups that enhance its biological activity.
| Compound Name | CDK Inhibition IC (µM) |
|---|---|
| This compound | 0.004 - 0.05 |
| N,N-bis(furan-2-ylmethyl)furan-2,5-dicarboxamide | 0.01 - 0.15 |
| Bis(furan-2-ylmethyl)furan-2,5-dicarboxylate | 0.02 - 0.10 |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-({[2,2'-bifuran]-5-yl}methyl)-1-methanesulfonylpiperidine-4-carboxamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step processes:
Intermediate Preparation : Activation of carboxylic acid derivatives (e.g., 2,2'-bifuran-5-carboxylic acid) using thionyl chloride (SOCl₂) to form acyl chlorides .
Coupling Reactions : Amide bond formation between the activated bifuran intermediate and 1-methanesulfonylpiperidine-4-carboxamide, often using coupling agents like HATU or EDCI in anhydrous DMF .
Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the final product, with yields optimized via temperature control (0–25°C) and inert atmospheres .
- Key Considerations : Solvent polarity and catalyst choice (e.g., DMAP) significantly affect reaction efficiency. Microwave-assisted synthesis may reduce reaction times .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions on the piperidine and bifuran moieties .
- Mass Spectrometry (HRMS) : Accurate mass determination for molecular formula validation .
- X-ray Crystallography : Resolves stereochemical ambiguities; critical for confirming the bifuran linkage geometry .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the bifuran and methanesulfonyl groups?
- Experimental Design :
- Analog Synthesis : Replace the bifuran group with other heterocycles (e.g., thiophene) or modify the methanesulfonyl group to assess pharmacokinetic impacts .
- Biological Assays : Test analogs against target proteins (e.g., kinases) using surface plasmon resonance (SPR) for binding affinity measurements .
- Data Analysis : Compare IC₅₀ values and ligand efficiency metrics to identify critical functional groups .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?
- Approach :
- Metabolic Stability Studies : Use liver microsomes to assess compound degradation rates, addressing discrepancies caused by poor bioavailability .
- Proteomic Profiling : Identify off-target interactions via pull-down assays coupled with LC-MS/MS .
- Case Study : Inconsistent enzyme inhibition data may arise from assay buffer conditions (e.g., ionic strength affecting sulfonamide ionization) .
Q. How can computational modeling predict binding modes of this compound with biological targets?
- Methods :
- Docking Simulations : Use software like AutoDock Vina to model interactions with active sites (e.g., ATP-binding pockets in kinases) .
- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models .
- Validation : Align predicted poses with crystallographic data (e.g., PDB entries) for accuracy checks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
